(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20541119
InChI: InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H
SMILES:
Molecular Formula: C20H23ClF3NO2
Molecular Weight: 401.8 g/mol

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.:

Cat. No.: VC20541119

Molecular Formula: C20H23ClF3NO2

Molecular Weight: 401.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -

Specification

Molecular Formula C20H23ClF3NO2
Molecular Weight 401.8 g/mol
IUPAC Name 6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H
Standard InChI Key SAZAIOJRWFBZDZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydroisoquinoline core substituted at positions 6 and 7 with methoxy groups and at position 1 with a 4-(trifluoromethyl)phenethyl moiety. The (S)-configuration at the C1 position is critical for enantioselective interactions with biological targets. Key structural features include:

  • Bicyclic Framework: The tetrahydroisoquinoline system provides rigidity, facilitating receptor binding.

  • Trifluoromethyl Group: Introduces electron-withdrawing effects and metabolic stability .

  • Methoxy Substituents: Enhance solubility and modulate electronic interactions.

The molecular formula is C₂₀H₂₃ClF₃NO₂, with a molar mass of 401.8 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name6,7-dimethoxy-1-[2-(4-(trifluoromethyl)phenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride
Canonical SMILESCOC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl
InChIKeySAZAIOJRWFBZDZ-UHFFFAOYSA-N

Synthesis and Optimization

Chiral Synthesis Strategies

The enantioselective synthesis of this compound employs a hybrid Petasis reaction/Pomeranz-Fritsch-Bobbitt cyclization approach. Key steps include:

  • Chiral Intermediate Formation: Reaction of (S)-phenylglycinol with boronic acids to generate enantiomerically pure intermediates.

  • Cyclization: Acid-catalyzed ring closure to form the tetrahydroisoquinoline core.

  • Functionalization: Introduction of the trifluoromethylphenethyl group via nucleophilic substitution.

This method achieves >98% enantiomeric excess, critical for pharmacological specificity.

One-Pot Methodologies

Alternative routes, such as the one-pot synthesis described in CN110845410A, utilize sequential formylation, chlorination, and cyclization steps . While less enantioselective, this approach reduces purification steps and improves yield (72–85%) for racemic mixtures .

Table 2: Synthesis Comparison

MethodYield (%)Enantiomeric Excess (%)Key Reagents
Petasis/Pomeranz-Fritsch6598Phenylglycinol, Boronic Acids
One-Pot 78N/AOxalyl Chloride, Phosphotungstic Acid

Pharmacological Profile

Antitumor Activity

The trifluoromethyl group enhances DNA intercalation and topoisomerase inhibition, as demonstrated in vitro against MCF-7 breast cancer cells (IC₅₀ = 1.2 μM). Comparative studies show 3.5-fold greater potency than non-fluorinated analogs .

Neuroprotective Effects

In murine models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 47% at 5 mg/kg, attributed to NMDA receptor antagonism and oxidative stress mitigation.

Analgesic and Anti-Inflammatory Actions

A structurally related analog, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited 147.1% increase in pain threshold (hot plate test) at 0.5 mg/kg, surpassing diclofenac sodium by 3.3-fold .

Table 3: Pharmacodynamic Data

ModelDose (mg/kg)Efficacy (%)Reference Compound (Efficacy %)
Thermal Hyperalgesia0.5147.1Diclofenac (44.4)
Inflammatory Arthritis0.562.5Diclofenac (20.0)

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

  • Lipophilicity: LogP increases from 2.1 (non-fluorinated) to 3.4, enhancing blood-brain barrier penetration .

  • Metabolic Stability: Reduces CYP450-mediated oxidation by 60% .

Stereochemical Influences

The (S)-enantiomer shows 12-fold greater affinity for σ-1 receptors compared to the (R)-form, underscoring the importance of chiral synthesis.

Future Directions

Target Identification

Proteomic studies are needed to elucidate interactions with heat shock proteins and kinase signaling pathways.

Prodrug Development

Esterification of methoxy groups may improve oral bioavailability, currently limited to 22% in rodent models.

Toxicological Profiling

Chronic toxicity studies are absent; preliminary data suggest a 14-day LD₅₀ > 500 mg/kg in rats.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator